molecular formula C24H27ClN2O3 B7752517 N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide

N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide

Cat. No.: B7752517
M. Wt: 426.9 g/mol
InChI Key: KOVODEPKOKLRNT-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran core, a piperidine ring, and multiple functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Functional Group Modifications: Various functional groups, such as hydroxyl and carboxamide, are introduced through specific reactions like hydroxylation and amidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Scale-up processes are designed to maintain consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxamide group may produce primary or secondary amines.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide
  • N-(3-chloro-2-methylphenyl)-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide

Uniqueness

N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O3/c1-14-6-5-11-27(12-14)13-17-20(28)9-10-21-23(17)22(16(3)30-21)24(29)26-19-8-4-7-18(25)15(19)2/h4,7-10,14,28H,5-6,11-13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVODEPKOKLRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NC4=C(C(=CC=C4)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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